Benzenesulfonamide, 4-chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-
Overview
Description
Benzenesulfonamide, 4-chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multiple steps:
Chlorination: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution: The N-(2-methylpropyl) group can be introduced through nucleophilic substitution reactions, often using alkyl halides.
Thienyl Group Addition: The tetrahydro-1,1-dioxido-3-thienyl group can be added through a series of reactions involving thiophene derivatives and oxidation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Reduction of Nitro Group: Formation of 4-chloro-N-(2-methylpropyl)-3-amino-N-(tetrahydro-1,1-dioxido-3-thienyl)-benzenesulfonamide.
Substitution of Chloro Group: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In the context of its potential antimicrobial activity, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby interfering with bacterial growth and replication. The presence of the nitro group suggests potential for redox cycling, which can generate reactive oxygen species and contribute to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, known for its use in sulfa drugs.
4-Chlorobenzenesulfonamide: Similar structure but lacks the nitro and thienyl groups.
3-Nitrobenzenesulfonamide: Similar structure but lacks the chloro and thienyl groups.
Uniqueness
Benzenesulfonamide, 4-chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- is unique due to the combination of its substituents, which confer distinct chemical properties and potential biological activities. The presence of the nitro group, chloro group, and thienyl group in a single molecule allows for a wide range of chemical reactions and applications that are not possible with simpler sulfonamides.
Properties
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O6S2/c1-10(2)8-16(11-5-6-24(20,21)9-11)25(22,23)12-3-4-13(15)14(7-12)17(18)19/h3-4,7,10-11H,5-6,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCNDLZXLAAUCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001122273 | |
Record name | 4-Chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001122273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874623-20-8 | |
Record name | 4-Chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874623-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-(2-methylpropyl)-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001122273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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